Cas no 1152581-72-0 (1H-1,2,4-Triazol-5-amine, 3-(5-bromo-3-pyridinyl)-)

1H-1,2,4-Triazol-5-amine, 3-(5-bromo-3-pyridinyl)- is a heterocyclic compound featuring a triazole core linked to a brominated pyridine moiety. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both triazole and pyridine groups enhances its potential as a building block for biologically active molecules, particularly in the development of kinase inhibitors and antimicrobial agents. The bromine substituent offers a versatile site for further functionalization via cross-coupling reactions. Its well-defined chemical properties and stability under standard conditions ensure consistent performance in synthetic applications. This compound is particularly suited for research requiring precise molecular modifications.
1H-1,2,4-Triazol-5-amine, 3-(5-bromo-3-pyridinyl)- structure
1152581-72-0 structure
商品名:1H-1,2,4-Triazol-5-amine, 3-(5-bromo-3-pyridinyl)-
CAS番号:1152581-72-0
MF:C7H6BrN5
メガワット:240.060039043427
CID:5156987

1H-1,2,4-Triazol-5-amine, 3-(5-bromo-3-pyridinyl)- 化学的及び物理的性質

名前と識別子

    • 1H-1,2,4-Triazol-5-amine, 3-(5-bromo-3-pyridinyl)-
    • 5-(5-Bromopyridin-3-yl)-4h-1,2,4-triazol-3-amine
    • インチ: 1S/C7H6BrN5/c8-5-1-4(2-10-3-5)6-11-7(9)13-12-6/h1-3H,(H3,9,11,12,13)
    • InChIKey: KQAHCNRZCOYKNZ-UHFFFAOYSA-N
    • ほほえんだ: N1C(N)=NC(C2=CC(Br)=CN=C2)=N1

計算された属性

  • せいみつぶんしりょう: 238.981
  • どういたいしつりょう: 238.981
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 178
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80.5A^2

1H-1,2,4-Triazol-5-amine, 3-(5-bromo-3-pyridinyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-61724-0.1g
5-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine
1152581-72-0 95.0%
0.1g
$202.0 2025-02-20
Ambeed
A1114956-5g
5-(5-Bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine
1152581-72-0 95%
5g
$1280.0 2023-03-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1355767-100mg
5-(5-Bromopyridin-3-yl)-4h-1,2,4-triazol-3-amine
1152581-72-0 95%
100mg
¥4363.00 2024-08-09
1PlusChem
1P01A8ZK-100mg
5-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine
1152581-72-0 90%
100mg
$303.00 2023-12-26
1PlusChem
1P01A8ZK-2.5g
5-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine
1152581-72-0 90%
2.5g
$1548.00 2023-12-26
1PlusChem
1P01A8ZK-10g
5-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine
1152581-72-0 90%
10g
$3323.00 2023-12-26
1PlusChem
1P01A8ZK-5g
5-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine
1152581-72-0 90%
5g
$2261.00 2023-12-26
1PlusChem
1P01A8ZK-250mg
5-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine
1152581-72-0 90%
250mg
$407.00 2023-12-26
Enamine
EN300-61724-5.0g
5-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine
1152581-72-0 95.0%
5.0g
$1779.0 2025-02-20
Enamine
EN300-61724-2.5g
5-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine
1152581-72-0 95.0%
2.5g
$1202.0 2025-02-20

1H-1,2,4-Triazol-5-amine, 3-(5-bromo-3-pyridinyl)- 関連文献

1H-1,2,4-Triazol-5-amine, 3-(5-bromo-3-pyridinyl)-に関する追加情報

Introduction to 1H-1,2,4-Triazol-5-amine, 3-(5-bromo-3-pyridinyl) (CAS No. 1152581-72-0)

The compound 1H-1,2,4-Triazol-5-amine, 3-(5-bromo-3-pyridinyl) (CAS No. 1152581-72-0) represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound, characterized by its triazole and pyridine moieties, has garnered considerable attention due to its structural complexity and potential biological activity. The presence of a bromine substituent at the 5-position of the pyridine ring enhances its reactivity, making it a valuable scaffold for further chemical modifications and derivatization.

In recent years, the exploration of triazole-containing compounds has been extensively studied for their broad spectrum of biological activities. Triazoles are known for their stability and ability to form hydrogen bonds, which contribute to their binding affinity with various biological targets. The 1H-1,2,4-Triazol-5-amine, 3-(5-bromo-3-pyridinyl) structure combines these properties with the pharmacophoric features of pyridine, which is widely recognized for its role in many bioactive molecules. This combination makes it an attractive candidate for drug discovery programs targeting neurological disorders, inflammatory diseases, and infectious agents.

One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in various diseases, including cancer. The triazole ring in 1H-1,2,4-Triazol-5-amine, 3-(5-bromo-3-pyridinyl) can interact with the ATP-binding site of kinases, thereby inhibiting their activity. Preliminary studies have shown that derivatives of this compound exhibit promising inhibitory effects on several kinases, including Janus kinases (JAKs) and tyrosine kinases (TyKs). These findings have opened up new avenues for developing novel therapeutic agents against chronic inflammatory diseases and cancer.

The bromine substituent at the 3-position of the pyridine ring also plays a critical role in modulating the biological activity of 1H-1,2,4-Triazol-5-amine, 3-(5-bromo-3-pyridinyl). Brominated pyridines are known to enhance binding affinity and metabolic stability in drug candidates. This feature has been exploited in various drug development projects to improve pharmacokinetic properties while maintaining or enhancing biological activity. The bromine atom can also serve as a handle for further chemical modifications via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the generation of diverse analogs with tailored biological profiles.

Recent advancements in computational chemistry have further enhanced the understanding of the interactions between 1H-1,2,4-Triazol-5-amine, 3-(5-bromo-3-pyridinyl) and biological targets. Molecular docking studies have been instrumental in predicting binding modes and affinities with high accuracy. These studies have revealed that the compound can effectively bind to the active sites of kinases and other enzymes involved in disease pathways. Additionally, virtual screening techniques have been employed to identify potential lead compounds derived from this scaffold. Such computational approaches have significantly accelerated the drug discovery process by reducing the need for extensive experimental screening.

In vitro and in vivo studies have provided further insights into the pharmacological properties of 1H-1,2,4-Triazol-5-amine, 3-(5-bromo-3-pyridinyl). In cell-based assays, derivatives of this compound have demonstrated potent inhibitory effects on various kinases without significant off-target effects. These findings suggest that 1H-1,2,4-Triazol-5-amine, 3-(5-bromo-3-pyridinyl) could be a viable starting point for developing novel kinase inhibitors with improved selectivity and efficacy. Preclinical studies have also shown promising results in animal models of inflammation and cancer. These observations highlight the potential therapeutic applications of this compound and its derivatives.

The synthesis of 1H-1,2,4-Triazol-5-amines has been optimized to ensure high yield and purity. Multi-step synthetic routes involving condensation reactions between hydrazines and nitrile oxides or halogenated azides have been commonly employed. The introduction of the bromo substituent at the pyridine ring has been achieved through regioselective bromination reactions under controlled conditions. These synthetic strategies have been refined over time to minimize side reactions and improve overall efficiency.

The versatility of 1H-1,2,4-Triazol-5-amines as pharmacophores extends beyond kinase inhibition. These compounds have also shown promise in targeting other disease-related pathways such as angiogenesis and apoptosis. For instance,studies have indicated that certain derivatives can inhibit vascular endothelial growth factor (VEGF) receptors,which are critical for tumor blood vessel formation。Additionally,these compounds can modulate apoptotic pathways by interacting with proteins involved in cell death regulation。

The development of novel pharmaceutical agents relies heavily on innovative synthetic methodologies。Recent advances in transition metal-catalyzed cross-coupling reactions have enabled efficient construction of complex triazole-pyridine scaffolds。These reactions,particularly palladium-catalyzed Suzuki-Miyaura couplings,have been widely used to introduce aryl or heteroaryl groups at various positions within the triazole ring。Such methodologies provide chemists with powerful tools to generate libraries of diverse derivatives for biological testing。

The impact of 1H - 1152581720 - Triazole - Amine on drug discovery extends beyond academic research。Pharmaceutical companies are increasingly investing in high-throughput screening (HTS) platforms to identify hits from large compound libraries。Compounds like _this one_ serve as valuable starting points for HTS campaigns,where their structural features can be rapidly modified to optimize potency,selectivity,and pharmacokinetic properties。This approach has led to several successful drug candidates that have reached clinical development stages。

The future directions for research on _CAS no1152581720_ include exploring its potential in combination therapies。Combining multiple drugs that target different pathways can often lead to synergistic effects,reducing resistance development and improving patient outcomes。Preclinical studies are underway to evaluate whether _this compound_ can be used alongside existing treatments for chronic diseases such as cancer or inflammatory disorders。Additionally,investigators are examining its potential as an adjuvant therapy to enhance immunotherapy responses。

In conclusion,_the compound CAS no1152581720_ represents a significant advancement in pharmaceutical chemistry with broad applications across multiple therapeutic areas。Its unique structural features make it an attractive scaffold for developing novel bioactive molecules,particularly kinase inhibitors。With ongoing research efforts focused on optimizing synthesis,biological evaluation,and clinical translation,this compound holds great promise for improving human health through innovative drug development strategies。

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Amadis Chemical Company Limited
(CAS:1152581-72-0)1H-1,2,4-Triazol-5-amine, 3-(5-bromo-3-pyridinyl)-
A994640
清らかである:99%
はかる:1g
価格 ($):1076.0